Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH
Description
Evolution of Protected Amino Acid Derivatives in Modern Organic Synthesis
The synthesis of peptides and other complex organic molecules relies heavily on the use of protecting groups. These chemical moieties temporarily block reactive functional groups on amino acids, preventing unwanted side reactions and ensuring that chemical transformations occur at the desired locations. peptide.comcreative-peptides.com The evolution of these protecting groups has been a central theme in the advancement of organic synthesis.
Historically, the Boc (tert-butoxycarbonyl) strategy was a foundational method in solid-phase peptide synthesis (SPPS). americanpeptidesociety.orgpeptide.com This approach utilizes the acid-labile Boc group to protect the α-amino group of amino acids. americanpeptidesociety.orgcreative-peptides.com However, the harsh acidic conditions required for Boc group removal can sometimes lead to the degradation of sensitive peptide sequences. americanpeptidesociety.org
A significant leap forward came with the introduction of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group. nih.gov The Fmoc group is base-labile, meaning it can be removed under much milder basic conditions, typically with piperidine (B6355638). americanpeptidesociety.orgcreative-peptides.com This orthogonality to the acid-labile side-chain protecting groups and cleavage from the resin makes the Fmoc strategy highly versatile and compatible with a broader range of sensitive and modified peptides. nih.goviris-biotech.de The ease of automation and the ability to monitor the synthesis via UV absorption of the cleaved fluorenyl group have further solidified the dominance of Fmoc chemistry in modern peptide synthesis. nih.gov
Strategic Importance of Orthogonally Protected Lysine (B10760008) for Diverse Applications
Lysine, with its primary amine in the side chain (ε-amino group), is a particularly versatile amino acid for creating complex molecular architectures. rsc.orgcreative-biolabs.com To harness this versatility, it is crucial to employ orthogonal protection strategies. This means using protecting groups for the α-amino and ε-amino groups that can be removed under different chemical conditions, allowing for selective modification of each site. rsc.orgnih.gov
The combination of Fmoc for the α-amino group and Boc for the ε-amino side chain is a classic example of an orthogonal protection scheme. chempep.compeptide.com The Fmoc group can be selectively removed with a base to allow for peptide chain elongation, while the Boc group remains intact, protecting the ε-amino group. chemicalbook.com This protected lysine derivative, Fmoc-L-Lys(Boc)-OH, is a cornerstone of SPPS, enabling the incorporation of lysine into a peptide chain while reserving the side-chain amine for later modification. chempep.comcem.com This strategy is fundamental for the synthesis of branched peptides, cyclic peptides, and for the attachment of various moieties such as labels, drugs, or polymers. chempep.comiris-biotech.de
Role of Designed Linker Architectures in Facilitating Complex Molecular Assemblies
Linkers are chemical bridges that connect different molecular components, and their design is critical in the construction of complex bioconjugates like antibody-drug conjugates (ADCs). americanpharmaceuticalreview.comub.edu The linker's structure can significantly influence the properties of the final molecule, including its stability, solubility, and biological activity. americanpharmaceuticalreview.comacs.org
Designed linker architectures can serve several purposes. They can provide spatial separation between the connected molecules, preventing steric hindrance and preserving the function of each component. acs.org Linkers can also be designed to be "cleavable" under specific physiological conditions, such as in the acidic environment of a tumor or in the presence of specific enzymes, allowing for the targeted release of a therapeutic payload. ub.edu Conversely, "non-cleavable" linkers provide a stable connection between the components. nih.gov The chemical nature of the linker, such as the inclusion of polyethylene (B3416737) glycol (PEG) units, can be tailored to improve the solubility and pharmacokinetic properties of the bioconjugate. americanpharmaceuticalreview.comnih.gov The ability to manipulate linker architecture provides a powerful tool for fine-tuning the performance of complex molecular assemblies. nih.gov
Significance of Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH as a Versatile Synthetic Building Block
The chemical compound This compound represents a convergence of the principles discussed above, making it a highly valuable and versatile building block in modern chemical biology. chemimpex.com This molecule incorporates:
An Fmoc-protected α-amino group , allowing for its use in standard Fmoc-based solid-phase peptide synthesis. chemimpex.com
A Boc-protected ε-amino group , providing an orthogonal handle for subsequent modifications. chemimpex.com
A pre-installed linker terminating in a carboxylic acid. This linker, composed of a phenoxyacetic acid moiety, provides a defined spacer and a reactive handle for conjugation to other molecules.
This unique combination of features allows for the direct incorporation of a protected lysine residue with an attached linker into a growing peptide chain. After peptide synthesis and deprotection of the Boc group, the ε-amino group can be used for further derivatization. Alternatively, the terminal carboxylic acid of the linker can be activated for conjugation to other molecules. This pre-functionalized building block streamlines the synthesis of complex bioconjugates by reducing the number of synthetic steps required. Its applications span the creation of targeted drug delivery systems, peptide-based diagnostics, and the assembly of novel biomaterials. chemimpex.com
Compound Information Table
| Compound Name | Abbreviation | Key Role |
| (S)-3-(4-(((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoyl)oxy)methyl)phenoxy)propanoic acid | This compound | Versatile synthetic building block |
| tert-Butoxycarbonyl | Boc | Acid-labile protecting group |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile protecting group |
| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-L-Lys(Boc)-OH | Orthogonally protected amino acid |
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C36H42N2O9 |
| Molecular Weight | 646.7 g/mol nih.gov |
| Appearance | Powder sigmaaldrich.com |
| Solubility | Soluble in polar organic solvents like DMF and DMSO chemicalbook.com |
| Storage Temperature | 2-8°C sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]oxymethyl]phenoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N2O9/c1-36(2,3)47-34(42)37-20-9-8-14-31(33(41)45-22-24-15-17-25(18-16-24)44-21-19-32(39)40)38-35(43)46-23-30-28-12-6-4-10-26(28)27-11-5-7-13-29(27)30/h4-7,10-13,15-18,30-31H,8-9,14,19-23H2,1-3H3,(H,37,42)(H,38,43)(H,39,40)/t31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJZTRVQGRYLFZ-HKBQPEDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Fmoc L Lys Boc O Ch2 Ph Och2 Ch2 Cooh and Constituent Components
Preparation of Nα-Fmoc-Nε-Boc-L-Lysine (Fmoc-L-Lys(Boc)-OH) Precursor
Fmoc-L-Lys(Boc)-OH is a critical building block in solid-phase peptide synthesis (SPPS), valued for its orthogonal protecting groups which allow for selective deprotection and chain elongation. advancedchemtech.com The Fluorenylmethyloxycarbonyl (Fmoc) group shields the α-amino group and is labile to basic conditions, while the tert-butoxycarbonyl (Boc) group protects the ε-amino group of the lysine (B10760008) side chain and is removed under acidic conditions. advancedchemtech.com
Established Synthetic Routes and Process Optimizations
The synthesis of Fmoc-L-Lys(Boc)-OH from L-lysine requires a multi-step process involving the sequential and regioselective introduction of the Boc and Fmoc protecting groups. The most common challenge is differentiating between the α- and ε-amino groups of the starting L-lysine.
A widely adopted and optimized route utilizes a copper(II) complex to temporarily mask the α-amino and carboxyl groups, leaving the ε-amino group free for reaction. guidechem.com This process can be summarized in the following key stages:
Complexation: L-lysine is treated with a copper(II) salt, such as copper(II) sulfate, in a basic aqueous solution. This forms a stable chelate complex where the copper ion coordinates with the α-amino and α-carboxyl groups.
ε-Amino Protection: With the α-position blocked, di-tert-butyl dicarbonate (Boc₂O) is added to selectively acylate the ε-amino group, yielding the Nε-Boc-L-lysine copper complex.
Decomplexation: The copper is removed from the complex. This is often achieved by treatment with a chelating agent like EDTA or by precipitation of copper sulfide with H₂S or sodium sulfide. This step yields Nε-Boc-L-lysine.
α-Amino Protection: Finally, the free α-amino group is protected using an Fmoc-donating reagent, typically 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under basic conditions to yield the final product, Fmoc-L-Lys(Boc)-OH. guidechem.com
Process optimizations have focused on creating "one-pot" syntheses to improve efficiency and yield by minimizing intermediate isolation steps. These streamlined processes involve careful control of pH and solvent systems to drive each reaction stage to completion within a single vessel.
| Synthetic Route | Key Reagents | Typical Yield | Primary Advantage |
| Copper Complex Route | L-Lysine, CuSO₄, Boc₂O, EDTA/Na₂S, Fmoc-OSu | 70-85% | High regioselectivity for ε-amino protection |
| Direct Acylation (pH control) | L-Lysine, Boc₂O, Fmoc-OSu | Variable | Fewer steps, avoids heavy metals |
| Enzymatic Protection | L-Lysine, Proteases, Acylating Agents | High | Excellent regioselectivity under mild conditions |
Regioselective Protection Strategies for Lysine Functional Groups
The primary challenge in synthesizing Fmoc-L-Lys(Boc)-OH is achieving orthogonal protection, which requires high regioselectivity in distinguishing between the two amino groups of lysine. The α-amino group is generally more nucleophilic than the ε-amino group, but this difference is often insufficient for selective acylation under standard conditions, leading to mixtures of di-protected, Nα-protected, and Nε-protected products.
The copper chelation strategy is the most robust chemical method for ensuring regioselectivity. guidechem.com The formation of the bidentate copper complex effectively shields the α-amino group, directing the bulky Boc-anhydride to react exclusively with the sterically accessible ε-amino group.
Alternative strategies have been explored to circumvent the use of heavy metals. These include:
pH-Controlled Acylation: By carefully adjusting the reaction pH, the protonation state of the two amino groups can be differentially modulated. At a specific pH, the reactivity difference can be enhanced, allowing for a degree of selective acylation, although this method often suffers from lower selectivity and yield compared to the copper complex method.
Enzymatic Methods: Biocatalytic approaches using proteases have demonstrated high regioselectivity. For example, certain proteases can specifically catalyze the acylation of the ε-amino group, offering a green chemistry alternative that proceeds under mild, aqueous conditions. nih.gov
Stereochemical Integrity during Fmoc-L-Lys(Boc)-OH Synthesis
Maintaining the L-configuration of the chiral α-carbon is paramount throughout the synthesis. Racemization, the conversion of the L-enantiomer to a mixture of L and D forms, can occur under certain conditions, particularly those involving activation of the carboxyl group in the presence of a base.
During the protection steps for Fmoc-L-Lys(Boc)-OH, the risk of racemization is primarily associated with the final Fmoc protection step. The use of overly strong bases or elevated temperatures can promote the formation of an oxazolone intermediate, which can lead to the loss of stereochemical integrity at the α-carbon.
To mitigate this risk, the following precautions are standard practice:
Mild Bases: Using moderately weak bases, such as sodium bicarbonate or sodium carbonate, for the Fmoc-ylation step.
Controlled Temperature: Conducting the reaction at or below room temperature to minimize the rate of potential side reactions, including racemization.
Appropriate Reagents: Employing activated Fmoc esters like Fmoc-OSu, which react efficiently under mild conditions, reducing the need for harsh reagents or prolonged reaction times that could endanger the chiral center. guidechem.com
The final product's enantiomeric purity is typically verified using chiral HPLC or by measuring its specific optical rotation. sigmaaldrich.com
Synthesis of the 4-(Hydroxymethyl)phenoxypropanoic Acid Linker Moiety
The 4-(hydroxymethyl)phenoxypropanoic acid serves as a bifunctional linker, containing a hydroxyl group for esterification to the lysine precursor and a carboxylic acid for potential further conjugation or linkage to a solid support.
Retrosynthetic Analysis and Key Reaction Pathways
A logical retrosynthetic analysis of 4-(hydroxymethyl)phenoxypropanoic acid identifies 4-hydroxybenzyl alcohol and a 3-carbon synthon with a leaving group as key starting materials.
Retrosynthetic Disconnection:
Based on this analysis, a common forward synthetic pathway is the Williamson ether synthesis.
Key Reaction Pathway:
Starting Material Selection: The synthesis begins with a commercially available phenol, 4-hydroxybenzyl alcohol.
Phenoxide Formation: The phenolic hydroxyl group of 4-hydroxybenzyl alcohol is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form the more nucleophilic phenoxide ion.
Alkylation: The phenoxide is reacted with an alkyl halide, typically an ester of 3-bromopropanoic acid (e.g., ethyl 3-bromopropanoate). Using an ester form of the propanoic acid prevents the free carboxylic acid from interfering with the basic conditions of the ether synthesis.
Hydrolysis: The resulting ester is hydrolyzed under basic or acidic conditions to yield the final product, 4-(hydroxymethyl)phenoxypropanoic acid.
| Step | Reaction Type | Reagents | Purpose |
| 1 | Deprotonation | 4-Hydroxybenzyl alcohol, NaOH or K₂CO₃ | To form the nucleophilic phenoxide |
| 2 | Williamson Ether Synthesis | Ethyl 3-bromopropanoate | To form the C-O ether bond |
| 3 | Saponification (Hydrolysis) | NaOH(aq), then H₃O⁺ | To convert the ethyl ester to a carboxylic acid |
Control of Functional Group Transformations within the Linker Framework
The synthesis of the linker requires careful management of its two key functional groups: the phenolic hydroxyl and the benzylic hydroxyl, while introducing the propanoic acid chain.
In the proposed Williamson ether synthesis pathway, the benzylic alcohol is generally less reactive than the phenolic hydroxyl under basic conditions and typically does not require protection. The primary control is achieved by using an ester of the alkylating agent (ethyl 3-bromopropanoate) rather than the free acid. This strategy provides two main benefits:
Prevents Acid-Base Reactions: It avoids an undesirable acid-base reaction between a free carboxylic acid on the alkylating agent and the basic conditions needed to form the phenoxide.
Improves Solubility: The ester is often more soluble in common organic solvents used for the alkylation step, facilitating a more efficient reaction.
The final hydrolysis step is a standard functional group transformation (saponification) that selectively converts the ester to the desired carboxylic acid without affecting the ether linkage or the benzylic alcohol, provided that mild conditions are maintained. This selective deprotection highlights the importance of choosing compatible protecting groups and reaction sequences in the synthesis of multifunctional molecules.
Esterification of Fmoc-L-Lys(Boc)-OH with the Phenoxypropanoic Acid Linker
The pivotal step in the synthesis of the target molecule is the formation of an ester bond between the carboxyl group of Fmoc-L-Lys(Boc)-OH and the hydroxyl group of the phenoxypropanoic acid linker, specifically 3-(4-(hydroxymethyl)phenoxy)propanoic acid. This reaction creates the p-alkoxybenzyl ester linkage characteristic of the final compound.
Strategies for Carboxyl Activation and Ester Bond Formation
To facilitate the esterification, the carboxyl group of Fmoc-L-Lys(Boc)-OH must be activated to make it more susceptible to nucleophilic attack by the hydroxyl group of the linker. Several strategies have been developed for this purpose, each with its own advantages and potential drawbacks.
One of the most common methods for carboxyl activation involves the use of carbodiimides , such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol of the linker to form the desired ester. To enhance the reaction rate and minimize side reactions, a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often added. The DCC/DMAP method is a well-established procedure for the synthesis of p-alkoxybenzyl esters.
Another approach utilizes N,N-dimethylformamide dineopentyl acetal . This reagent has been shown to be effective for the esterification of Fmoc-amino acids to linker molecules like 2,4,5-trichlorophenyl 3'-(4''-hydroxymethyl-phenoxy)propionate, which is structurally analogous to the linker in the target compound. nih.gov This method is presented as an improvement over the traditional DCC/DMAP coupling, as it can help to reduce the formation of dimers and racemization. nih.gov
Alternative coupling reagents that have been employed for ester bond formation include 2-chloro-1,3-dimethylimidazolidinium hexafluorophosphate (CIP) and 2-(benzotriazol-1-yl)oxy-1,3-dimethylimidazolidinium hexafluorophosphate (BOI) . These reagents have been shown to provide good yields in the esterification of Fmoc-amino acids to resin-bound linkers.
The Mitsunobu reaction offers a powerful and versatile alternative for esterification. This reaction typically involves the use of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol of the linker is activated by the Mitsunobu reagents, making it a good leaving group for subsequent nucleophilic attack by the carboxylate of Fmoc-L-Lys(Boc)-OH.
The formation of pre-activated esters of Fmoc-L-Lys(Boc)-OH is another effective strategy. For instance, pentafluorophenyl (OPfp) esters are efficient acylating agents that can be prepared and then reacted with the linker's hydroxyl group.
| Activation Strategy | Key Reagents | Advantages | Potential Issues |
| Carbodiimide Coupling | DCC or DIC, DMAP | Well-established, readily available reagents | Potential for racemization and dimer formation |
| Acetal Method | N,N-dimethylformamide dineopentyl acetal | Reduced side reactions compared to DCC/DMAP | Specific reagent requirement |
| Imidazolidinium Reagents | CIP or BOI | Good yields reported for similar reactions | Less common than carbodiimides |
| Mitsunobu Reaction | PPh3, DEAD or DIAD | High yields, mild conditions | Stoichiometric amounts of reagents and byproducts |
| Pre-activated Esters | e.g., Pentafluorophenol | Clean reaction, controlled coupling | Requires prior synthesis of the active ester |
Methodological Refinements for Enhanced Yield and Purity
Optimizing the esterification reaction is crucial for maximizing the yield of the desired product while minimizing the formation of impurities. Several methodological refinements can be implemented to achieve this.
The choice of solvent can significantly impact the reaction outcome. Non-polar solvents are often preferred for carbodiimide-mediated reactions to enhance the rate of O-acylisourea formation. The solubility of all reactants in the chosen solvent is a critical factor for ensuring an efficient reaction.
Careful control of the reaction temperature is another important parameter. Many esterification reactions are initiated at 0°C to control the initial rate of reaction and minimize side reactions, and then allowed to warm to room temperature.
The order of addition of reagents can also influence the outcome. In some cases, pre-activating the carboxylic acid with the coupling reagent before adding the alcohol can lead to higher yields and purity.
To prevent the formation of undesired byproducts, it is essential to use high-purity starting materials . Purification of the constituent components, Fmoc-L-Lys(Boc)-OH and the phenoxypropanoic acid linker, prior to the esterification reaction can significantly reduce the impurity profile of the final product.
The use of an excess of one reactant can be employed to drive the reaction to completion. However, this necessitates a robust purification strategy to remove the unreacted excess reagent.
Finally, the selection of the activation strategy itself is a key refinement. As mentioned, methods utilizing N,N-dimethylformamide dineopentyl acetal or pre-formed active esters are often favored for their ability to reduce side reactions like racemization and the formation of N-acylurea byproducts associated with carbodiimides.
Advanced Purification and Isolation Techniques for Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH
Following the esterification reaction, a rigorous purification process is necessary to isolate the target compound in high purity. The crude product will likely contain unreacted starting materials, coupling reagents and their byproducts, and any side products formed during the reaction. A combination of techniques is often employed to achieve the desired level of purity.
Recrystallization is a common and effective method for purifying solid compounds. The choice of solvent system is critical for successful recrystallization. For Fmoc-protected amino acids and their derivatives, solvent systems such as ethanol/water or ethyl acetate/hexane are often used. pharm.or.jp The crude product is dissolved in a hot solvent in which it is soluble, and then the solution is cooled to allow the purified product to crystallize out, leaving impurities in the mother liquor.
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica gel chromatography is a suitable method. A solvent system of appropriate polarity is used to elute the compounds from the column, with the target compound being collected as a separate fraction. Gradient elution, where the polarity of the solvent is gradually increased, can be particularly effective for separating complex mixtures.
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is often used for the final polishing of synthetic compounds. Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide and amino acid derivatives. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid (TFA). The components of the mixture are separated based on their hydrophobicity.
An innovative approach to purification involves the use of reversible chromatographic probes based on Fmoc derivatives . This technique involves the specific incorporation of a modified Fmoc group with altered chromatographic properties onto the target molecule. This allows for easier separation of the desired product from impurities. After purification, the probe can be quantitatively removed. nih.gov
The final isolated product should be characterized by various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to confirm its identity and purity.
| Purification Technique | Principle | Typical Application |
| Recrystallization | Differential solubility in a solvent system | Removal of soluble and insoluble impurities from a solid product |
| Silica Gel Chromatography | Differential adsorption to a polar stationary phase | Separation of compounds with different polarities |
| Preparative RP-HPLC | Differential partitioning between a non-polar stationary phase and a polar mobile phase | High-resolution purification of the final product |
| Reversible Chromatographic Probes | Alteration of chromatographic properties for easier separation | Advanced purification strategy for complex mixtures |
Integration and Application in Advanced Peptide Synthesis Methodologies
Utilization in Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide production, and Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH is particularly well-suited for this methodology. altabioscience.com Its design addresses key challenges in SPPS, offering robust anchoring, predictable reactivity, and opportunities for on-resin modifications.
Anchoring Strategies via the Terminal Carboxylic Acid of the Linker
The terminal carboxylic acid of the linker portion of this compound serves as the primary attachment point to a variety of solid supports. This anchoring is a critical first step in SPPS, dictating the conditions for subsequent peptide chain elongation and final cleavage.
Table 1: Common Resins and Attachment Chemistry for Linker Anchoring
| Resin Type | Linker Attachment Chemistry | Resulting C-Terminus |
| Wang Resin | Esterification | Carboxylic Acid |
| Rink Amide Resin | Amide Bond Formation | Amide |
The choice of resin is determined by the desired C-terminal functionality of the synthetic peptide. For peptides with a C-terminal carboxylic acid, Wang resin is a common choice, where the linker is attached via an ester bond. cem.comsigmaaldrich.com For peptide amides, Rink Amide resin is employed, forming a stable amide bond with the linker. peptide.comnih.gov The loading capacity of the resin, which is the amount of the initial amino acid attached per gram of resin, is a crucial parameter to consider, especially for the synthesis of long or challenging peptide sequences. cem.commerckmillipore.com
Compatibility and Reactivity Profile under Fmoc-Based SPPS Conditions
The true power of this linker lies in its seamless integration into the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) SPPS strategy. altabioscience.comiris-biotech.de This approach relies on the use of the base-labile Fmoc group for the temporary protection of the α-amino group of the growing peptide chain and acid-labile protecting groups for the side chains of the amino acids.
The Fmoc group on the lysine's α-amino group is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), allowing for the stepwise addition of subsequent amino acids. altabioscience.com The Boc (tert-butoxycarbonyl) group protecting the ε-amino group of the lysine (B10760008) and the tBu groups on other amino acid side chains are stable to these basic conditions. peptide.comiris-biotech.de They are, however, efficiently cleaved during the final step of the synthesis using a strong acid, most commonly trifluoroacetic acid (TFA), which also cleaves the peptide from the resin. altabioscience.compeptide.com This orthogonality of the protecting groups is fundamental to the success of Fmoc-SPPS, preventing unwanted side reactions and ensuring the synthesis of the desired peptide sequence with high fidelity. iris-biotech.denih.gov
Table 2: Protecting Group Strategy and Cleavage Conditions
| Protecting Group | Protected Functionality | Stability | Cleavage Reagent |
| Fmoc | α-Amino group of Lysine | Acid and mild base stable | Piperidine in DMF |
| Boc | ε-Amino group of Lysine | Base stable | Trifluoroacetic Acid (TFA) |
| tBu | Side chains (e.g., Asp, Glu, Ser, Thr, Tyr) | Base stable | Trifluoroacetic Acid (TFA) |
The linker itself is designed to be stable throughout the entire SPPS process, including the repeated cycles of Fmoc deprotection and amino acid coupling. Its ether and benzylic ether bonds are resistant to both the basic conditions of Fmoc removal and the acidic conditions of final cleavage, ensuring the integrity of the linker until the desired peptide is fully assembled.
On-Resin Chemical Transformations and Derivatizations Involving the Linker
The robust nature of the linker and the orthogonal protection scheme allow for chemical modifications to be performed on the peptide while it is still attached to the solid support. This is a powerful strategy for introducing complex functionalities or labels into a peptide.
While the primary role of this compound is to act as a stable anchoring point, the principles of on-resin modification are well-established in Fmoc-SPPS. For instance, if a lysine derivative with a different, selectively removable side-chain protecting group were used (e.g., Mtt, Mmt, or Dde), the ε-amino group could be deprotected on-resin and subsequently modified. nih.govbeilstein-journals.org This allows for the site-specific attachment of moieties such as fluorophores, biotin, or other reporter groups. nih.gov The linker ensures that the peptide remains securely attached to the resin during these additional chemical steps.
Applications in Solution-Phase Peptide Synthesis
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides and the synthesis of complex, difficult sequences. This compound can also be adapted for use in these methodologies.
Segment Condensation and Fragment Ligation Approaches
In segment condensation, protected peptide fragments are synthesized separately and then joined together in solution to form the final, full-length peptide. This approach can be more efficient than the linear, stepwise synthesis of very long peptides. The this compound linker can be incorporated into a peptide fragment, which is then cleaved from the solid support with its side-chain protection intact. This protected fragment, bearing the linker, can then be coupled to another peptide fragment in solution.
Native Chemical Ligation (NCL) is a powerful fragment condensation technique that involves the chemoselective reaction of a C-terminal peptide thioester with an N-terminal cysteine residue. nih.govnih.gov While the subject linker is not directly a thioester precursor, the principles of fragment-based synthesis are relevant. Protected peptide fragments, potentially synthesized using the linker for solid-phase attachment, can be modified post-cleavage to generate the necessary reactive groups for ligation.
Orthogonal Deprotection Regimes in Peptide and Bioconjugate Synthesis
Orthogonal protection is a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. nih.govpeptide.com The Fmoc/tBu strategy is a widely used orthogonal system where the temporary Nα-protecting group (Fmoc) is base-labile, while the "permanent" side-chain protecting groups (often tert-butyl or Boc-based) are acid-labile. lifetein.comresearchgate.netnih.gov The compound this compound is a quintessential example of this principle, enabling precise control over the synthesis process.
The differential chemical stability of the Fmoc and Boc groups is fundamental to the utility of this compound. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group of the lysine and is removed at each step of peptide chain elongation. americanpeptidesociety.org This deprotection is achieved under mild basic conditions, typically with a solution of 20-50% piperidine in a solvent like dimethylformamide (DMF). lifetein.comcreative-peptides.com These conditions are mild enough to leave the acid-sensitive Boc group and the acid-labile linker intact. lifetein.comamericanpeptidesociety.org
Conversely, the tert-butoxycarbonyl (Boc) group protecting the ε-amino group of the lysine side chain is stable to the basic conditions used for Fmoc removal. creative-peptides.compeptide.com The Boc group is considered a "permanent" protecting group during the synthesis cycles and is typically removed during the final cleavage step using a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgcreative-peptides.comsigmaaldrich.com This orthogonality ensures that the lysine side chain does not undergo unwanted reactions during peptide assembly. peptide.com In some strategies, the Boc group can be removed on-resin while the peptide remains attached, allowing for selective modification of the lysine side chain.
| Protecting Group | Protected Functionality | Deprotection Reagent | Chemical Condition | Stability |
|---|---|---|---|---|
| Fmoc (9-Fluorenylmethyloxycarbonyl) | α-Amino group | Piperidine in DMF (typically 20%) | Mildly Basic | Labile to base, stable to acid. lifetein.comamericanpeptidesociety.org |
| Boc (tert-Butoxycarbonyl) | ε-Amino group of Lysine | Trifluoroacetic Acid (TFA) | Strongly Acidic | Labile to acid, stable to base. americanpeptidesociety.orgcreative-peptides.com |
The –O-CH2-Ph-OCH2-CH2-COOH portion of the compound functions as an acid-labile linker, analogous to the widely used Wang or p-alkoxybenzyl (PAB) linkers. iris-biotech.de In solid-phase peptide synthesis, this linker is first anchored to an aminomethylated solid support (resin). The synthesis of the peptide chain then proceeds from this anchor point. biosynth.com
Once the peptide sequence is complete, the final step involves the simultaneous cleavage of the peptide from the solid support and the removal of all acid-labile side-chain protecting groups (including the Lys(Boc)). merckmillipore.com This is accomplished by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA). wpmucdn.comsigmaaldrich.com During this process, reactive cationic species are generated from the cleavage of protecting groups, which can modify sensitive amino acid residues like tryptophan, methionine, or cysteine. merckmillipore.comsigmaaldrich.com To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavenger reagents is used. wpmucdn.comthermofisher.com The choice of scavengers depends on the peptide sequence. sigmaaldrich.com The acidic cocktail cleaves the benzyl (B1604629) ester bond of the linker, releasing the final peptide with a free carboxylic acid at its C-terminus. lsu.edu
| Cocktail Name/Composition | Typical Use Case | Reference |
|---|---|---|
| TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | General purpose for peptides without Trp, Met, or Cys. Effective for Arg(Pbf). | merckmillipore.comsigmaaldrich.com |
| Reagent K: TFA / Water / Phenol / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:5:2.5) | "Universal" cocktail for complex peptides containing multiple sensitive residues. | sigmaaldrich.comthermofisher.com |
| TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Effective for peptides containing Arg, Met, and Cys. | thermofisher.com |
| TFA / Dichloromethane (B109758) (DCM) (1:1) | Used for mild cleavage from hyper-acid sensitive resins, often followed by full deprotection. | thermofisher.com |
Research Applications and Frontiers in Chemical Biology and Materials Science
Construction of Complex Peptide-Based Architectures
The compound's structure is ideally suited for the synthesis of non-linear peptide structures, moving beyond simple linear chains to create more complex and functionally diverse molecules.
The rational design of scaffolds for multi-valent systems often requires building blocks that can present multiple copies of a ligand in a defined spatial arrangement. Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH serves as a key component in creating such scaffolds. The Fmoc group allows for its incorporation into a peptide sequence through standard solid-phase peptide synthesis (SPPS). Subsequently, the Boc-protected lysine (B10760008) side chain can be deprotected to introduce a branching point, enabling the attachment of additional ligands. The carboxylic acid at the other end of the molecule provides another site for conjugation, allowing for the creation of diverse and complex multi-valent systems.
The engineering of branched and cyclic peptides is a significant area of peptide chemistry, and this compound is a valuable tool in this endeavor. Its ability to introduce a branching point is fundamental. For instance, after incorporation into a peptide chain via the Fmoc-protected amine, the Boc-protected lysine side-chain can be selectively deprotected and used to initiate the synthesis of a second peptide chain, resulting in a branched structure. Furthermore, the terminal carboxylic acid can be used for cyclization with an N-terminal amine or a side-chain amine of another amino acid within the peptide, leading to the formation of cyclic or bicyclic peptide constructs.
Peptide dendrimers and hyperbranched structures are highly branched, monodisperse macromolecules with a well-defined architecture. The trifunctional nature of this compound makes it an excellent monomer for the divergent synthesis of peptide dendrimers. Starting from a core molecule, successive generations of the linker can be added. In each generation, the Fmoc group is deprotected to allow for further chain extension, while the Boc-protected lysine side-chain is deprotected to create new branching points. This iterative process allows for the precise construction of dendrimers with a controlled number of terminal functional groups.
Design and Synthesis of Functional Bioconjugates
The linker's properties are also highly advantageous for the creation of hybrid molecules where peptides are combined with other chemical entities, such as polymers or small molecules, to generate materials with novel functions.
In the development of peptide-polymer hybrid materials, this compound can act as a crucial interface between the peptide and polymer components. For example, a peptide can be synthesized on a solid support, and this linker can be incorporated at a specific site. The carboxylic acid of the linker can then be used as an initiation point for the "grafting-from" polymerization of a synthetic polymer. Alternatively, a pre-formed polymer with a reactive end group can be "grafted-to" the deprotected lysine side-chain of the linker. This approach allows for the creation of well-defined peptide-polymer conjugates with tailored properties for applications in drug delivery, tissue engineering, and diagnostics.
The preparation of peptide-small molecule conjugates is essential for various chemical biology studies, including the development of targeted therapeutics and molecular probes. This compound facilitates the precise placement of a small molecule onto a peptide scaffold. The peptide can be assembled using SPPS, and the linker can be incorporated at the desired position. The orthogonal protecting groups allow for the selective deprotection of the lysine side-chain and subsequent conjugation of a small molecule (e.g., a fluorophore, a drug, or a targeting ligand) without affecting the rest of the peptide. The terminal carboxylic acid can be used for further modifications or for attachment to a solid support or another molecule.
Synthesis of Peptidomimetics with Tailored Structural and Functional Attributes
Peptidomimetics, compounds that mimic the structure and function of natural peptides, are a significant area of drug discovery. The title compound serves as a crucial scaffold in generating peptidomimetics with customized characteristics. The linker component allows for the introduction of various functionalities that can modulate the peptidomimetic's conformation, stability, and receptor binding affinity. For instance, the carboxylic acid terminus of the linker can be further derivatized to introduce reporter groups, targeting moieties, or elements that enhance pharmacokinetic properties. This adaptability is essential for designing peptidomimetics that can overcome the limitations of natural peptides, such as poor bioavailability and susceptibility to enzymatic degradation.
The synthesis of diketopiperazine (DKP) scaffolds, which are common cores for peptidomimetics, can utilize derivatives of Fmoc-L-Lys(Boc)-OH. rsc.org These structures can be further functionalized to create complex biomolecular assemblies. rsc.org The ability to introduce diverse chemical entities via the linker facilitates the creation of peptidomimetics with precise structural and functional attributes for therapeutic and diagnostic applications.
Exploration in Advanced Polymeric Materials Synthesis
The unique bifunctional nature of this compound, with its protected amino acid core and the reactive carboxylic acid on the linker, positions it as a valuable monomer in the synthesis of advanced polymeric materials.
Utilization as a Monomer in Controlled Polymerization Techniques
This compound can be employed as a monomer in various controlled polymerization techniques. The carboxylic acid group can participate in condensation polymerization reactions, while the protected lysine residue provides a latent functionality that can be unmasked post-polymerization. This allows for the synthesis of well-defined polymers with pendant peptide moieties. Techniques like ring-opening polymerization of N-carboxyanhydrides derived from similar lysine derivatives are common strategies to produce polypeptides with controlled molecular weights and low polydispersity. The resulting polymers can have applications in drug delivery, tissue engineering, and as biocompatible materials.
Fabrication of Peptide-Functionalized Surfaces and Supramolecular Hydrogels
The carboxylic acid end of the linker in this compound is ideal for grafting the molecule onto various surfaces, such as gold nanoparticles or silicon wafers. Subsequent deprotection of the Fmoc and Boc groups allows for the on-surface synthesis of peptides, leading to peptide-functionalized surfaces. These surfaces are instrumental in studying cell adhesion, protein-protein interactions, and for the development of biosensors.
Furthermore, the self-assembly properties of Fmoc-amino acids are well-documented to form supramolecular hydrogels. While direct studies on the title compound's hydrogelation are not prevalent, its structural similarity to other Fmoc-amino acids suggests potential in this area. The interplay of π-π stacking from the Fmoc groups and hydrogen bonding can drive the formation of fibrillar networks that entrap water, forming a gel. The linker and the lysine side chain would present chemical handles on the fibril surface for further functionalization, creating "smart" hydrogels responsive to specific stimuli.
Development of Chemical Probes for Receptor Binding and Molecular Recognition Studies
The design of chemical probes to investigate biological systems is a cornerstone of chemical biology. This compound is a valuable precursor for the synthesis of such probes. pharm.or.jpcapes.gov.brrsc.org The linker provides a convenient attachment point for reporter groups like fluorophores, quenchers, or affinity tags, while the lysine core can be incorporated into a peptide sequence designed to bind to a specific biological target, such as a receptor or enzyme.
For example, a fluorescent dye can be conjugated to the carboxylic acid of the linker. After incorporating this modified amino acid into a peptide, the resulting probe can be used in fluorescence resonance energy transfer (FRET) assays to study protease activity or receptor-ligand interactions. nih.gov The ability to synthetically introduce these functionalities with precision is critical for developing sensitive and specific chemical probes.
| Application | Reporter Group | Biological Target | Study Type |
| Protease Activity | Fluorophore/Quencher Pair | Matrix Metalloproteinases | FRET Assay nih.gov |
| Receptor Binding | Biotin | Specific Cell Surface Receptor | Affinity Pull-down |
| Molecular Imaging | Radioisotope | Tumor-specific Antigen | In vivo Imaging |
Contributions to the Synthesis of Peptides with Post-Translational Modifications (e.g., Phosphopeptides, Methylated Lysine Peptides, when this compound is used as a precursor and epsilon-amino is modified)
Post-translational modifications (PTMs) are critical for regulating protein function. The synthesis of peptides containing specific PTMs is essential for studying their biological roles. While the title compound has a Boc-protected ε-amino group, it serves as a versatile precursor that, after selective deprotection, can be modified to mimic various PTMs.
For instance, after selective removal of the Boc group, the ε-amino group of the lysine residue can be methylated to produce Nε-methyl-lysine containing peptides. chemicalbook.comnih.gov These are crucial for studying histone modifications and their role in epigenetic regulation. chemicalbook.comnih.gov Similarly, while not a direct phosphorylation, the linker could be modified to incorporate a phosphonate (B1237965) group, creating a stable mimic of a phosphopeptide for studying signaling pathways. capes.gov.br The synthesis of glycated peptides, another important PTM, has been achieved using Fmoc-Lys(Boc)-OH as a starting material to create building blocks for solid-phase peptide synthesis. nih.gov
The ability to introduce these modifications at specific sites within a peptide sequence is paramount for dissecting the complex language of protein regulation.
| Post-Translational Modification | Modification Strategy | Biological Significance |
| Methylation | Reductive amination of ε-amino group | Epigenetic regulation, histone code chemicalbook.comnih.gov |
| Glycation | Reaction with reducing sugars | Diabetes research, aging nih.gov |
| Phosphorylation (Mimic) | Introduction of phosphonate groups | Signal transduction, enzyme regulation capes.gov.br |
| Ubiquitination (Fragment) | Attachment of Gly-Gly dipeptide | Protein degradation |
Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to confirm the presence and connectivity of all atoms within the molecule.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and their chemical shifts are indicative of their chemical environment (e.g., carbonyl, aromatic, aliphatic).
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons, respectively. These experiments are crucial for definitively assigning the signals to specific atoms within the complex structure of this compound.
Table 1: Expected ¹H NMR Chemical Shift Regions for this compound
| Functional Group | Expected Chemical Shift Range (ppm) |
| Fmoc Aromatic Protons | 7.2 - 7.8 |
| Phenoxy Aromatic Protons | 6.8 - 7.3 |
| Lysine (B10760008) α-CH | 4.0 - 4.5 |
| Fmoc CH & CH₂ | 4.1 - 4.6 |
| Linker -OCH₂- | 3.5 - 4.5 |
| Lysine Side Chain CH₂ | 1.2 - 3.2 |
| Boc (CH₃)₃ | ~1.4 |
| Linker -CH₂-COOH | ~2.5 |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to assess its purity. nih.gov High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.
The expected monoisotopic mass of this compound (C₃₆H₄₂N₂O₉) is approximately 646.29 g/mol . Observation of a molecular ion peak corresponding to this mass (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) in the mass spectrum provides strong evidence for the presence of the target compound.
Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern would be expected to show characteristic losses of the protecting groups (Fmoc and Boc) and fragmentation along the lysine and linker backbone, providing valuable structural information.
Table 2: Key Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₆H₄₂N₂O₉ |
| Monoisotopic Mass | ~646.29 g/mol |
| Common Adducts in ESI-MS | [M+H]⁺, [M+Na]⁺, [M-H]⁻ |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isolation
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for its purification. oup.comdss.go.th Reversed-phase HPLC (RP-HPLC) is typically used, where the compound is separated based on its hydrophobicity.
In a typical RP-HPLC analysis, the compound is dissolved in a suitable solvent and injected into the HPLC system. A gradient elution is often employed, starting with a high percentage of a polar solvent (e.g., water with a small amount of an ion-pairing agent like trifluoroacetic acid) and gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile). The retention time of the main peak is a characteristic of the compound under the specific chromatographic conditions.
The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A high purity value (e.g., >95%) is generally required for research applications. Chiral HPLC methods can also be developed to determine the enantiomeric purity of the compound. researchgate.net
Table 3: General HPLC Parameters for Analysis of this compound
| Parameter | Typical Conditions |
| Column | C18 Reversed-Phase |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |
| Detection | UV-Vis at ~265 nm (for Fmoc group) |
| Elution | Gradient |
Advanced Spectroscopic Techniques for Investigating Conformational Aspects of Derived Constructs
While the aforementioned techniques are crucial for confirming the structure and purity of the building block itself, advanced spectroscopic methods are employed to investigate the three-dimensional structure and conformational dynamics of larger molecules, such as peptides, that are synthesized using this compound.
Future Research Directions and Emerging Trends
Development of More Sustainable and Environmentally Benign Synthetic Routes
The pharmaceutical and chemical industries are increasingly under pressure to adopt greener and more sustainable manufacturing processes. nih.gov The synthesis of complex molecules like Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH traditionally involves multiple steps and the use of hazardous solvents and reagents, contributing to significant chemical waste. rsc.org Future research is actively pursuing more environmentally friendly alternatives.
Key areas of development include:
Green Solvents: A major focus is the replacement of conventional, toxic solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) with greener alternatives. peptide.com Propylene (B89431) carbonate has emerged as a promising green polar aprotic solvent for both solution- and solid-phase peptide synthesis (SPPS). rsc.orgresearchgate.net Research has demonstrated its effectiveness in minimizing racemization and achieving comparable yields to traditional solvents. rsc.org Furthermore, the development of aqueous-based peptide synthesis strategies, utilizing water-dispersible amino acid nanoparticles, is a significant step towards eliminating the reliance on organic solvents. nih.gov
Solvent Reduction and Recycling: Strategies to minimize solvent usage are being optimized. This includes the development of "in-situ" Fmoc removal protocols in SPPS, which eliminate the need for extensive washing steps after coupling, thereby reducing solvent consumption by up to 60%. researchgate.nettandfonline.com
Alternative Protecting Groups and Reagents: The exploration of novel protecting groups that are more easily removed under milder, greener conditions is an active area of research. For instance, the water-compatible 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) protecting group enables peptide synthesis in water. researchgate.net Additionally, new methods for removing existing protecting groups, such as the metal-free removal of the Alloc group using iodine/water, are being developed to avoid toxic heavy metal catalysts. polypeptide.com
Recombinant Production: For larger peptides and proteins, recombinant production in microorganisms like E. coli or yeast presents a sustainable alternative to chemical synthesis, reducing manufacturing costs and waste. oxfordglobal.com
The following table summarizes some of the green chemistry strategies being explored in peptide synthesis:
| Strategy | Description | Key Advantages | References |
| Green Solvents | Replacing hazardous solvents like DMF and DCM with safer alternatives such as propylene carbonate or water. | Reduced toxicity and environmental impact. | rsc.orgpeptide.comresearchgate.netnih.gov |
| In-situ Fmoc Removal | Eliminating washing steps after coupling in SPPS. | Significant reduction in solvent waste. | researchgate.nettandfonline.com |
| Water-Compatible Protecting Groups | Utilizing protecting groups like Smoc to enable peptide synthesis in aqueous media. | Avoids the use of organic solvents. | researchgate.net |
| Metal-Free Deprotection | Developing methods for protecting group removal that do not require heavy metal catalysts. | Eliminates toxic metal waste. | polypeptide.com |
| Recombinant Production | Using biological systems to produce peptides and proteins. | Reduced chemical waste and lower manufacturing costs for large biomolecules. | oxfordglobal.com |
Expanding the Repertoire of Orthogonal Conjugation Chemistries
The ability to selectively modify specific sites on a peptide or protein is crucial for creating functional bioconjugates for applications in drug delivery, diagnostics, and biomaterials. nih.govnih.gov Lysine (B10760008) residues, due to their nucleophilicity and surface accessibility, are common targets for bioconjugation. nih.gov However, the high abundance of lysine can lead to heterogeneous products. rsc.org The linker in this compound provides a handle for conjugation, and future research aims to expand the toolbox of chemical reactions that can be used for this purpose, ensuring greater selectivity and efficiency.
Emerging trends in this area include:
Site-Selective Lysine Modification: Developing reagents and methods that can target a single, specific lysine residue among many is a major goal. nih.govrsc.org This can be achieved by exploiting the local microenvironment of the lysine residue or by using directing groups that bring the reactive moiety into close proximity with the target. nih.gov
Bioorthogonal Chemistry: The use of "click chemistry" and other bioorthogonal reactions, which proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes, is becoming increasingly important. symeres.com This allows for the precise attachment of various functional molecules, such as drugs or imaging agents, to the lysine linker.
Enzyme-Directed Modification: Utilizing enzymes to catalyze the site-selective modification of lysine residues offers high specificity and efficiency under mild conditions.
Novel Linker Designs: Research is focused on designing linkers with different properties, such as cleavable linkers that release a payload under specific conditions (e.g., in the acidic environment of a tumor) or non-cleavable linkers that remain attached to the payload. symeres.comusask.ca The introduction of hydrophilic groups into linkers can also help to minimize aggregation of the final bioconjugate. researchgate.net
The table below highlights different approaches for lysine conjugation:
| Conjugation Approach | Description | Advantages | References |
| Site-Selective Modification | Targeting a specific lysine residue based on its unique chemical environment. | Homogeneous products with defined properties. | nih.govrsc.org |
| Bioorthogonal Chemistry | Using highly selective and efficient "click" reactions for conjugation. | High specificity in complex biological systems. | symeres.com |
| Enzyme-Directed Modification | Employing enzymes for site-specific conjugation. | High selectivity and efficiency under mild, biocompatible conditions. | |
| Novel Linker Design | Creating linkers with specific properties, such as cleavability or improved solubility. | Tailored release of payloads and improved biophysical properties of the conjugate. | symeres.comusask.caresearchgate.net |
Novel Architectures and Applications in Supramolecular Chemistry and Nanotechnology
The self-assembly of peptides and peptide derivatives into well-defined nanostructures is a rapidly growing field with applications in drug delivery, tissue engineering, and materials science. nih.govresearchgate.netnih.gov The unique chemical structure of this compound, with its aromatic Fmoc group and flexible linker, makes it an interesting building block for creating novel supramolecular architectures.
Future research in this area is exploring:
Self-Assembling Peptides: Designing short peptides that incorporate lysine-based linkers to drive the formation of specific nanostructures like nanofibers, nanotubes, and hydrogels. nih.govresearchgate.net The Fmoc group itself is known to promote self-assembly through π-π stacking interactions. researchgate.net
Stimuli-Responsive Materials: Creating materials that can change their structure or properties in response to external stimuli such as pH, temperature, or light. researchgate.net The lysine residue, with its ionizable amino group, can be used to create pH-responsive hydrogels. researchgate.net
Drug Delivery Systems: Using self-assembled nanostructures as carriers for targeted drug delivery. nih.gov The linker can be used to attach therapeutic agents, and the self-assembled structure can protect the drug from degradation and control its release.
Biomimetic Materials: Developing materials that mimic the structure and function of natural biological systems. For example, self-assembling peptide scaffolds can be used to create artificial extracellular matrices for tissue regeneration. researchgate.net The mechanical properties of these materials can be tuned by cross-linking the lysine residues. rsc.org
Computational and Theoretical Modeling for Rational Design of Lysine-Based Linkers
Computational and theoretical methods are becoming indispensable tools for understanding and predicting the behavior of complex molecules and materials. nih.gov Molecular dynamics (MD) simulations and other modeling techniques can provide valuable insights into the structure, dynamics, and interactions of lysine-based linkers, guiding the rational design of new molecules with desired properties.
Key applications of computational modeling in this field include:
Binding and Interaction Studies: Simulating the interaction of the linker with other molecules, such as receptors or enzymes, to understand the mechanism of action and to design linkers with improved binding affinity and selectivity.
Predicting Self-Assembly: Modeling the self-assembly process of peptides containing lysine-based linkers to understand the driving forces and to predict the resulting nanostructures. researchgate.net
Force Field Development: Improving the accuracy of the force fields used in MD simulations to better represent the behavior of these specialized amino acid derivatives. nih.govresearchgate.net This is crucial for obtaining reliable predictions of their properties and interactions.
The use of computational modeling allows for a more targeted and efficient approach to the design and development of new lysine-based linkers, reducing the need for extensive and costly experimental screening. oxfordglobal.com
Q & A
Q. What are the standard protocols for incorporating Fmoc-L-Lys(Boc)-O-CH2-Ph-OCH2-CH2-COOH into solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The compound is typically used in Fmoc-based SPPS. Preloaded Wang resin (e.g., Fmoc-L-Lys(Boc) Wang resin, 0.59 mmol/g loading) is employed for peptides requiring lysine derivatives. Coupling is performed using activating agents like HBTU/HOBt in DMF, followed by Fmoc deprotection with 20% piperidine. The Boc group on the side chain is retained during synthesis and removed during final TFA cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) .
Q. How do the Boc and Fmoc protecting groups influence stability and deprotection strategies?
- Methodological Answer : The Fmoc group (base-labile) is removed with piperidine, while the Boc group (acid-labile) is cleaved with TFA. This orthogonal protection allows sequential deprotection, critical for synthesizing branched peptides. Stability during synthesis is ensured by avoiding premature acid exposure. Post-synthesis, TFA simultaneously removes Boc and cleaves the peptide from the resin .
Q. What analytical methods are recommended for quality control of this compound in peptide synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (≥98.5% purity) and mass spectrometry (MS) are standard. Nuclear magnetic resonance (NMR) confirms structural integrity. For solubility testing, prepare stock solutions in DMSO (≥100.8 mg/mL) or ethanol (≥51 mg/mL) and validate via UV-Vis spectroscopy .
Advanced Questions
Q. How can researchers resolve discrepancies in reported molecular weights or melting points for this compound?
- Methodological Answer : Discrepancies (e.g., molar mass reported as 468.5 g/mol in PubChem vs. 486.55 g/mol in technical datasheets) may arise from measurement techniques or impurities. Validate via elemental analysis, high-resolution MS, and differential scanning calorimetry (DSC) for melting point verification. Cross-reference CAS registry data (71989-26-9) for authoritative values .
Q. What strategies mitigate low coupling efficiency in automated synthesizers when using this compound?
- Methodological Answer : Low efficiency may stem from steric hindrance from the ethylene glycol linker. Optimize by:
- Using double coupling with excess reagent (2–4 equivalents).
- Activating with Oxyma Pure/DIC for improved kinetics.
- Employing microwave-assisted synthesis (50°C, 10–15 W) to enhance reaction rates .
Q. How does the ethylene glycol linker in the compound affect peptide solubility and aggregation?
- Methodological Answer : The -(OCH₂-CH₂) moiety mimics polyethylene glycol (PEG), enhancing aqueous solubility (≥4.69 mg/mL in water) and reducing aggregation. For hydrophobic sequences, dissolve the compound in DMSO/water mixtures (1:4 v/v) and monitor via dynamic light scattering (DLS) to confirm reduced aggregation .
Q. What are the implications of using this compound in synthesizing methylated histone analogs?
- Methodological Answer : The Boc-protected ε-amino group allows site-specific methylation post-synthesis. After TFA cleavage, treat with methylating agents (e.g., methyl iodide) under basic conditions. Validate methylation via LC-MS/MS and compare binding affinity to histone readers using surface plasmon resonance (SPR) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in different solvent systems?
- Methodological Answer : Discrepancies (e.g., DMSO solubility ≥100.8 mg/mL vs. ethanol ≥51 mg/mL) may reflect solvent purity or temperature variations. Systematically test solubility by:
- Preparing saturated solutions at 25°C and 37°C.
- Centrifuging (14,000 rpm, 10 min) to remove undissolved particles.
- Quantifying via gravimetric analysis or UV absorbance .
Experimental Design Considerations
Q. What precautions are necessary when handling this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic conditions : Avoid prolonged TFA exposure (>3 hours) to prevent side-chain degradation. Use scavengers (e.g., TIS) during cleavage.
- Basic conditions : Limit piperidine exposure to 2 × 5 min to minimize racemization. Monitor by circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
